1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride
CAS No.:
Cat. No.: VC20437496
Molecular Formula: C10H14Cl2N4S
Molecular Weight: 293.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14Cl2N4S |
|---|---|
| Molecular Weight | 293.22 g/mol |
| IUPAC Name | 4-piperazin-1-ylthieno[2,3-d]pyrimidine;dihydrochloride |
| Standard InChI | InChI=1S/C10H12N4S.2ClH/c1-6-15-10-8(1)9(12-7-13-10)14-4-2-11-3-5-14;;/h1,6-7,11H,2-5H2;2*1H |
| Standard InChI Key | KDLKEIVPQXDXJS-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)C2=C3C=CSC3=NC=N2.Cl.Cl |
Introduction
1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride is a compound belonging to the thienopyrimidine family, which is characterized by its fused thiophene and pyrimidine rings. The addition of a piperazine moiety enhances its chemical versatility and potential biological activity. The dihydrochloride form ensures improved solubility and stability, making it suitable for pharmaceutical applications.
Thienopyrimidines are widely studied for their diverse pharmacological properties, including anticancer, antiviral, anti-inflammatory, antimicrobial, and antidiabetic activities. The incorporation of piperazine further broadens its potential as a scaffold for drug discovery.
Synthesis
The synthesis of thienopyrimidine derivatives often involves multi-step reactions starting from thiophene-based precursors. A general synthetic pathway includes:
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Formation of the Thienopyrimidine Core:
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Thiophene derivatives react with nitrogen-containing reagents (e.g., guanidine or urea) under acidic or basic conditions to form the pyrimidine ring.
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Attachment of Piperazine:
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Piperazine is introduced via nucleophilic substitution or coupling reactions at the 4th position of the thienopyrimidine core.
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Conversion to Dihydrochloride Salt:
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The compound is treated with hydrochloric acid to form the dihydrochloride salt for improved solubility.
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Characterization
The structural elucidation of 1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride involves:
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NMR Spectroscopy:
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Proton (H) and carbon (C) NMR spectra confirm the chemical environment of the atoms.
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Mass Spectrometry:
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Provides molecular ion peaks to confirm molecular weight.
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Infrared (IR) Spectroscopy:
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Identifies functional groups through characteristic absorption bands.
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Elemental Analysis:
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Confirms the composition of carbon, hydrogen, nitrogen, and sulfur.
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Biological Activity and Applications
Thienopyrimidine derivatives have demonstrated a wide range of biological activities:
Table 2: Biological Activities of Related Compounds
The piperazine moiety in this compound is expected to enhance receptor binding affinity and pharmacokinetics.
Example Studies:
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Antiviral Activity:
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Anticancer Potential:
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Anti-inflammatory Effects:
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